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Compound of Interest

\\

Compound Name: 1-(2,6-Dichlorophenyl)-2-pentanol

Cat. No.: B13082319

Get Quote

Executive Summary

Compound Name: 1-(2,6-Dichlorophenyl)-2-pentanol[1][2]
Molecular Formula: C

H

Cl

O

Molecular Weight: 233.13 g/mol

Key Structural Features: 2,6-disubstituted aromatic ring (steric bulk), chiral center at C2,
propyl chain.[1]

Primary Application: Chiral intermediate for nucleophilic substitution or oxidation to
corresponding ketones.

Synthesis & Preparation Context
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To accurately interpret spectroscopic data, one must understand the synthesis origin, as
impurities (e.g., homocoupling products or unreacted aldehyde) often appear in raw spectra.[1]

Primary Route: Grignard Addition The standard preparation involves the generation of a
Grignard reagent from 2,6-dichlorobenzyl chloride, followed by nucleophilic addition to
butyraldehyde (butanal).[1]

Reaction Scheme:

» Reagent Formation: 2,6-Dichlorobenzyl chloride + Mg
2,6-Dichlorobenzylmagnesium chloride.[1]

e Addition: 2,6-Dichlorobenzylmagnesium chloride + Butyraldehyde
Magnesium alkoxide intermediate.[1]

e Hydrolysis: Acidic workup (

)

1-(2,6-Dichlorophenyl)-2-pentanol.[1]
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Figure 1: Synthesis pathway via Grignard reagent, determining potential impurity profiles.[1]

Spectroscopic Characterization
A. Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature and benzylic fragmentation.
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Isotope Pattern Analysis: The molecule contains two chlorine atoms.[3] The molecular ion (

) will exhibit a characteristic 9:6:1 intensity ratio for peaks at
M, M+2, and M+4 due to the natural abundance of

Cl and

CL[1]

Fragmentation Pathway (El, 70 eV):
e Molecular lon (

): Weak signal at 232/234/236.
e -Cleavage (Dominant): Cleavage at the alcohol carbon is the primary driver.[1]

o Loss of Propyl Group: Breaking the C2—C3 bond yields the ion containing the aromatic
ring and the hydroxymethylene fragment.

o Loss of Benzyl Group: Breaking the C1-C2 bond yields the 2,6-dichlorobenzyl cation
(base peak candidate) or the oxygenated fragment.[1]

o Base Peak: The 2,6-dichlorobenzyl cation (
159/161/163) is exceptionally stable and typically forms the base peak (100% intensity).[1]

Table 1: Key MS Fragments
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m/z (approx) lon Identity Interpretation

Molecular ion (Weak).[1]

23212341236 Shows CI
pattern.[3][4]
Loss of propyl chain (
189/191

-cleavage).[1]

2,6-Dichlorobenzyl cation
(Base Peak).

159/161/163

Aliphatic alcohol fragment (less

73
common in this structure).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick validation of functional group transformation (reduction of
carbonyl or addition to aldehyde).[1]

Hydroxyl Group (-OH): A broad, strong absorption band at 3300-3450 cm

(O-H stretch).

e Aromatic C-H: Weak stretches at 3050—-3100 cm
1]

 Aliphatic C-H: Strong stretches at 2850-2960 cm

(propyl chain and methylene).[1]

e Aromatic Ring Modes: Sharp peaks at 1560 cm

and 1430 cm

» C-CI Stretch: Distinctive strong bands in the fingerprint region, typically 760—-780 cm
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(characteristic of 1,2,3-trisubstituted benzene rings).[1]

C. Nuclear Magnetic Resonance (NMR)

H NMR (Proton NMR)
Solvent: CDCI

, 400 MHz

The 2,6-dichloro substitution creates a symmetry plane in the aromatic ring, simplifying the
aromatic region.
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Shift (
Position Multiplicity Integration Assignment
» Ppm)
Doublet ( Meta protons
Ar-H (3,5) 7.25-7.35 2H ]
Hz) (equivalent).[1]
Triplet (
Ar-H (4) 7.05-7.15 1H Para proton.[1]
Hz)
Benzylic
methylene.
C1l-H 2.95-3.20 dd or multiplet 2H Diastereotopic
due to C2
chirality.

Methine proton
C2-H 3.80-3.95 Multiplet 1H at chiral center
(Carbinol).[1]

Hydroxyl proton
-OH 1.80-2.20 Broad Singlet 1H (concentration
dependent).[1]

Methylene of

C3-H 1.40-1.60 Multiplet 2H _
propyl chain.[1]
) Methylene of
C4-H 1.30-1.50 Multiplet 2H _
propyl chain.[1]
) Terminal methyl
C5-H 0.90-0.98 Triplet 3H

group.[1]

Note on C1-H: Because C2 is a chiral center, the two protons at C1 are diastereotopic (

and

).[1] They may appear as two separate doublets of doublets (dd) if the resolution is high, or a
complex multiplet.[1] The proximity to the bulky 2,6-dichloro groups often causes significant
deshielding compared to unsubstituted benzyl protons.[1]
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C NMR (Carbon NMR)

Solvent: CDCI
, 100 MHz
Shift (
Carbon Type Assighment
» Ppm)
135.0 - 136.0 Quaternary C C-CI (C2, C6 of ring).[1]
134.5 Quaternary C Ipso carbon (C1 of ring).[1]
128.0 -129.0 CH Meta carbons (C3, C5).[1]
127.0 CH Para carbon (C4).[1]
69.5-71.0 CH C2 (Carbinol carbon).[1]
CH :
38.0-40.0 C1 (Benzylic carbon).[1]
39.0 - 41.0 CH C3 (Aliphatic).[1]
19.0 CH C4 (Aliphatic).[1]
CH .
14.0 C5 (Terminal methyl).[1]

Experimental Protocol: Data Acquisition

To ensure reproducibility and "Trustworthiness"” (Part 2 of requirements), follow this standard
operating procedure (SOP) for sample preparation.

Sample Preparation for NMR

e Mass: Weigh 10-15 mg of the purified oil/solid.
e Solvent: Dissolve in 0.6 mL of CDCI

(Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
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e Filtration: If the sample is cloudy (common if Mg salts remain from synthesis), filter through a
cotton plug into the NMR tube.

e Acquisition:
o 1H: 16 scans, 1s relaxation delay.

o 13C: 512-1024 scans (due to lower sensitivity), proton-decoupled.

Chiral Analysis (HPLC)

Since the compound has a stereocenter at C2, enantiomeric excess (ee) determination is
critical for asymmetric applications.[1]

Column: Chiralcel OD-H or AD-H (polysaccharide-based).[1]

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1]

Detection: UV at 220 nm (absorption of the dichlorophenyl moiety).[1]

Flow Rate: 0.5 — 1.0 mL/min.

Structural Logic & Fragmentation Diagram

The following diagram illustrates the logical fragmentation pathways observed in Mass
Spectrometry, validating the structural assignment.
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Figure 2: Mass Spectrometry fragmentation logic showing the origin of the base peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-
biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]

e 2.2933175-60-9 CASS:2933175-60-9 1H-Imidazole, 5-ethynyl-2-(1-methylethyl) - 1,7
[chemsrc.com]
¢ 3. industrialchemistry.org [industrialchemistry.org]

e 4. adventchembio.com [adventchembio.com]

e To cite this document: BenchChem. [Technical Characterization Guide: 1-(2,6-
Dichlorophenyl)-2-pentanol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13082319/docs#technical-characterization-guide-1-2-
6-dichlorophenyl-2-pentanol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Contact our Ph.D. Support Team for a compatibility check
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